Home > Products > Screening Compounds P86361 > Cholecystokinin octapeptide (1-4) (desulfated)
Cholecystokinin octapeptide (1-4) (desulfated) - 80790-40-5

Cholecystokinin octapeptide (1-4) (desulfated)

Catalog Number: EVT-1723299
CAS Number: 80790-40-5
Molecular Formula: C20H28N4O8S
Molecular Weight: 484.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Cholecystokinin Octapeptide (CCK-8)

Relevance: CCK-8 is structurally related to desulfated cholecystokinin octapeptide (1-4) because it shares the same eight amino acid sequence. The key difference lies in the sulfation of the tyrosine residue at position 7. In CCK-8, this tyrosine residue is sulfated, while in desulfated cholecystokinin octapeptide (1-4), it is not. This sulfation is crucial for the binding of CCK-8 to its receptors, particularly the CCK-A receptor, and for its biological activity. Many studies use the sulfated form to investigate the effects of the hormone. []

Cholecystokinin (CCK-33)

Relevance: CCK-33 is structurally related to desulfated cholecystokinin octapeptide (1-4) because it contains the same C-terminal octapeptide sequence. [] The difference lies in the additional amino acids at the N-terminal end of CCK-33. Desulfated CCK-8 is a truncated form of CCK-33, lacking the sulfate group on the tyrosine residue. [, ]

Caerulein

Relevance: Caerulein is structurally related to desulfated cholecystokinin octapeptide (1-4) due to the high degree of similarity in their amino acid sequences. [] Both peptides share seven out of eight amino acids in their C-terminal sequence, and both possess a sulfated tyrosine residue, which is essential for their biological activity. Studies comparing caerulein and CCK-8 have provided insights into the structural requirements for the interaction of CCK-related peptides with their receptors. []

Suc-(Thr28, Leu29, MePhe33)-CCK-7

Relevance: Suc-(Thr28, Leu29, MePhe33)-CCK-7 is structurally related to desulfated cholecystokinin octapeptide (1-4) through its shared homology with CCK-8. [] While it lacks the first amino acid of CCK-8, it retains the essential C-terminal heptapeptide sequence and the crucial sulfated tyrosine. This synthetic analog exhibits a high affinity for CCK-A receptors and is a valuable tool for studying the physiological and pharmacological effects of CCK. []

Pentagastrin

Relevance: Although not directly derived from CCK, pentagastrin is structurally related to desulfated cholecystokinin octapeptide (1-4) through its shared C-terminal tetrapeptide sequence with both CCK and gastrin. [, ] It acts primarily on CCK-B receptors and has been used to investigate the role of CCK-B receptors in various physiological processes, including gastric acid secretion and smooth muscle contraction. []

Overview

Cholecystokinin octapeptide (1-4) (desulfated) is a bioactive peptide derived from the larger cholecystokinin molecule, which is crucial in various physiological processes, particularly in digestion and appetite regulation. This peptide is known for its role in stimulating gallbladder contraction and pancreatic enzyme secretion, making it significant in gastrointestinal physiology.

Source

Cholecystokinin octapeptide is primarily synthesized in the enteroendocrine cells of the gastrointestinal tract, particularly in the duodenum. It is released into the bloodstream in response to the presence of fatty acids and amino acids in the small intestine. The desulfated form of this peptide indicates that it lacks a sulfate group typically found on one of its tyrosine residues, which can affect its biological activity and receptor interactions.

Classification

Cholecystokinin octapeptide falls under the classification of neuropeptides, specifically within the family of cholecystokinins. These peptides are characterized by their role as hormones and neurotransmitters, influencing both digestive processes and central nervous system functions.

Synthesis Analysis

Methods

The synthesis of cholecystokinin octapeptide (1-4) (desulfated) can be achieved through various methods, including:

  • Enzymatic Synthesis: This method involves the use of proteases to catalyze the condensation of peptide fragments without side-chain protection, allowing for a more natural assembly of the peptide structure .
  • Chemical Synthesis: Traditional solid-phase peptide synthesis techniques can also be employed to create this peptide, where amino acids are sequentially added to a growing chain anchored to a solid support.

Technical Details

The enzymatic synthesis typically involves using specific proteases that can cleave larger precursor proteins at designated sites to release the desired octapeptide. This method ensures high specificity and yields while minimizing unwanted side reactions.

Molecular Structure Analysis

Structure

Cholecystokinin octapeptide consists of eight amino acids arranged in a specific sequence that is critical for its biological activity. The typical sequence includes:

  • Amino Acids: The sequence includes various residues such as phenylalanine, leucine, and tyrosine, with specific configurations that influence its interaction with receptors.

Data

The molecular weight of cholecystokinin octapeptide (1-4) (desulfated) is approximately 1000 Da, and it has a characteristic structure that allows it to bind effectively to cholecystokinin receptors.

Chemical Reactions Analysis

Reactions

Cholecystokinin octapeptide participates in several biochemical reactions:

  • Binding Reactions: It binds to cholecystokinin receptors (CCK-A and CCK-B), triggering intracellular signaling pathways that promote digestive enzyme secretion and gallbladder contraction.
  • Oxidation Reactions: The presence of easily oxidizable amino acids within its structure makes it susceptible to oxidative modifications under certain conditions .

Technical Details

The binding affinity of cholecystokinin octapeptide for its receptors can be influenced by structural modifications such as desulfation or substitutions at specific amino acid positions. These modifications can enhance stability against proteolysis and improve receptor binding characteristics .

Mechanism of Action

Process

Upon release into the bloodstream, cholecystokinin octapeptide binds to specific receptors on pancreatic acinar cells and gallbladder smooth muscle cells. This binding initiates a cascade of intracellular signaling events, leading to:

  • Increased Enzyme Secretion: Enhanced secretion of digestive enzymes such as amylase and lipase from the pancreas.
  • Gallbladder Contraction: Stimulation of gallbladder contraction to release bile into the small intestine, aiding in fat digestion.

Data

Studies have shown that cholecystokinin octapeptide significantly enhances pancreatic secretory flow, with dose-response curves indicating a biphasic response at higher concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cholecystokinin octapeptide is typically a white powder when synthesized.
  • Solubility: It is soluble in water and exhibits stability under physiological pH conditions.

Chemical Properties

  • Stability: The desulfated form may exhibit increased stability against enzymatic degradation compared to its sulfated counterpart.
  • Reactivity: It can undergo oxidation reactions due to the presence of sulfur-containing amino acids if not properly stored or handled .
Applications

Scientific Uses

Cholecystokinin octapeptide (1-4) (desulfated) has several applications in scientific research:

  • Pharmacological Research: Used as a model compound for studying receptor interactions and signaling pathways related to digestion and satiety.
  • Clinical Studies: Investigated for potential therapeutic roles in gastrointestinal disorders such as pancreatitis or obesity management due to its influence on appetite regulation.
  • Analytical Chemistry: Employed in assays aimed at quantifying cholecystokinin levels in biological samples for diagnostic purposes.
Molecular Mechanisms of Action

Receptor Subtype Specificity and Binding Dynamics

Comparative Affinity for CCK1R vs. CCK2R

Cholecystokinin octapeptide (1-4) (desulfated) (CCK-8(1-4)ds) exhibits distinct receptor binding preferences compared to its sulfated counterparts. While sulfated CCK-8 (CCK-8s) shows high affinity for both CCK1R (CCK-A) and CCK2R (CCK-B) receptors, desulfation significantly reduces affinity for CCK1R. Experimental evidence indicates that CCK-8(1-4)ds binds preferentially to CCK2R, with affinity reductions of >100-fold for CCK1R compared to sulfated forms [4] [6]. This selectivity shift has profound functional implications, as CCK2R predominates in the CNS and regulates anxiety, nociception, and neurotransmitter release, while CCK1R is more abundant in peripheral tissues like the gallbladder [4].

Table 1: Receptor Binding Profiles of CCK Peptide Variants

Peptide FormCCK1R AffinityCCK2R AffinityPrimary Receptor Preference
CCK-8 sulfatedHigh (nM range)High (nM range)Dual
CCK-8(1-4) desulfatedLow (µM range)Moderate (nM-µM)CCK2R
Full-length CCK-33HighHighDual

Structural Determinants of Desulfation-Induced Receptor Selectivity

The molecular basis for the receptor selectivity shift lies in the absence of a sulfate moiety on the tyrosine residue at position 2 (Tyr²). Sulfated tyrosine (Tyr(SO₃H)) in intact CCK-8 forms critical ionic interactions with Arg³⁹⁶ of CCK1R, which are abolished upon desulfation [7]. For CCK2R, hydrophobic interactions with Met¹²¹ and Val³⁵⁴ partially compensate for the lack of sulfation, explaining the retained (though reduced) binding. The truncated (1-4) fragment (sequence: Asp-Tyr-Met-Gly) further diminishes receptor engagement efficiency compared to full-length CCK-8 [3] [8]. Molecular dynamics simulations reveal that desulfation induces conformational changes in the peptide’s N-terminal domain, reducing its compatibility with CCK1R’s binding pocket while maintaining partial compatibility with CCK2R’s more flexible binding site [7].

Downstream Signaling Pathways

Modulation of G-Protein Coupled Receptor Cascades

CCK-8(1-4)ds differentially activates G-protein pathways through CCK2R:

  • Gq coupling: Induces moderate phospholipase C (PLC) activation (≈40% of sulfated CCK-8), leading to inositol trisphosphate (IP₃) production and intracellular Ca²⁺ mobilization [6].
  • Gi/o coupling: Triggers PTX-sensitive inhibition of adenylyl cyclase, reducing cAMP levels by 50-60% in neuronal cells [8].
  • Gs interactions: Minimal adenylate cyclase stimulation, contrasting with sulfated CCK-8’s robust Gs activation [6].

The biased signaling profile arises from desulfation-induced alterations in receptor conformation, favoring Gi over Gq engagement. This shifts downstream outputs from excitatory responses (e.g., enzyme secretion) toward neuromodulatory effects like dopamine release regulation in striatal neurons [4] [8].

Table 2: G-Protein Signaling Pathways Activated by CCK Variants

Signaling PathwaySulfated CCK-8CCK-8(1-4) DesulfatedFunctional Consequences
Gq/PLCβ/IP₃Strong activationModerate activationCalcium mobilization, PKC activation
Gi/cAMP inhibitionModerateStrong activationNeuronal inhibition, K⁺ channel opening
Gs/cAMP productionStrongNegligibleEnzyme secretion, hormone release

Interaction with Phospholipase A2 and Arachidonic Acid Release

CCK-8(1-4)ds indirectly modulates cytosolic phospholipase A₂ (cPLA₂) activity via CCK2R-dependent pathways:

  • Calcium-dependent cPLA₂ activation: Through Gq-mediated Ca²⁺ release, enhancing cPLA₂ translocation to membranes [6].
  • Phosphorylation cascades: CCK2R activates MAPK pathways (p38, ERK1/2), phosphorylating cPLA₂ at Ser⁵⁰⁵ and increasing catalytic efficiency by 3-fold [6].
  • Arachidonic acid (AA) liberation: Desulfated peptide induces ≈1.8-fold AA release in atrial myocytes, though less potently than sulfated CCK-8 (3.5-fold) [6].

AA serves as a precursor for eicosanoid synthesis and directly regulates ion channels (e.g., K₍ATP₎, BK₍Ca₎). In isolated rat atria, CCK-8(1-4)ds-induced AA release contributes to negative inotropic effects by activating K⁺ channels [6].

Role in NOX4-Dependent Reactive Oxygen Species Production

CCK-8(1-4)ds promotes reactive oxygen species (ROS) generation through NADPH oxidase 4 (NOX4) upregulation:

  • NOX4 induction: CCK2R activation increases NOX4 expression 2.2-fold via p38 MAPK and Akt/PKB pathways, elevating H₂O₂ production by 65% [6].
  • Redox signaling: H₂O₂ activates PPARγ coactivator-1α (PGC-1α), enhancing PPARα/γ-dependent gene expression [6].
  • Physiological outputs: In cardiac tissue, this cascade stimulates atrial natriuretic peptide (ANP) secretion, regulating blood pressure and fluid homeostasis. Antioxidant pretreatment abolishes ANP release, confirming ROS dependence [6].

Notably, CCK-8(1-4)ds-induced NOX4/ROS signaling exhibits dual roles: At low levels, it promotes cytoprotective pathways, while sustained activation may contribute to oxidative stress in pathological contexts [6].

Table 3: Key Signaling Proteins Regulated by CCK-8(1-4) Desulfated

Target ProteinRegulationUpstream ActivatorsDownstream Effects
cPLA₂Phosphorylation ↑p38 MAPK, ERK1/2Arachidonic acid release
NOX4Expression ↑ 2.2xp38 MAPK, Akt/PKBH₂O₂ production, redox signaling
PGC-1αTranscriptional ↑H₂O₂-dependent activationPPARα/γ activation, ANP secretion
K₍ATP₎ channelsOpening probability ↑AA metabolitesHyperpolarization, reduced contractility

Appendix: Standardized Compound Nomenclature

Properties

CAS Number

80790-40-5

Product Name

Cholecystokinin octapeptide (1-4) (desulfated)

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C20H28N4O8S

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C20H28N4O8S/c1-33-7-6-14(19(31)22-10-17(28)29)23-20(32)15(8-11-2-4-12(25)5-3-11)24-18(30)13(21)9-16(26)27/h2-5,13-15,25H,6-10,21H2,1H3,(H,22,31)(H,23,32)(H,24,30)(H,26,27)(H,28,29)/t13-,14-,15-/m0/s1

InChI Key

PQZUTQBEOFBSLP-KKUMJFAQSA-N

SMILES

CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.